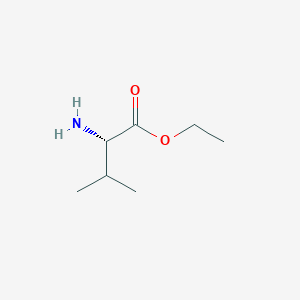

Ethyl-L-Valinat

Übersicht

Beschreibung

L-Valine, ethyl ester, is a derivative of the amino acid L-valine. While the provided papers do not directly discuss L-Valine, ethyl ester, they do provide insights into various esters of L-valine and their chemical properties and synthesis methods. For instance, the synthesis of chiral (S)-(-)-N-maleoyl-L-valine methyl ester from L-valine and maleic anhydride is described, which could be analogous to the synthesis of L-Valine, ethyl ester .

Synthesis Analysis

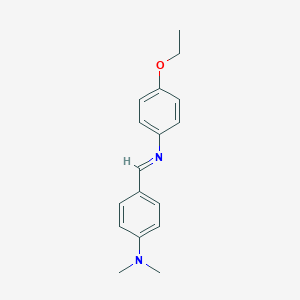

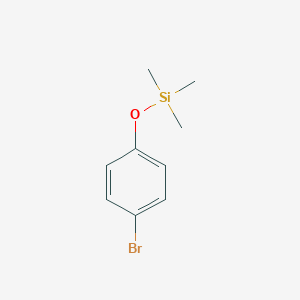

The synthesis of L-valine esters can be complex and often requires multiple steps. In the case of (S)-(-)-N-maleoyl-L-valine methyl ester, the synthesis involves the reaction of L-valine with maleic anhydride, which could potentially be adapted for the synthesis of L-Valine, ethyl ester by changing the alcohol component from methanol to ethanol . Additionally, the synthesis of N-benzyl derivatives of valine esters is achieved through the reaction of valine esters with aromatic aldehydes in the presence of magnesium sulfate, followed by reduction with sodium borohydride . This method could also be relevant for synthesizing L-Valine, ethyl ester derivatives.

Molecular Structure Analysis

The molecular structure of L-valine esters is characterized by the presence of an ester functional group attached to the amino acid. The specific rotation and circular dichroism (CD) measurements provide insights into the chiral nature of these molecules, as seen in the high specific rotations observed for the polymers derived from (S)-(-)-N-maleoyl-L-valine methyl ester . The electron paramagnetic resonance (EPR) technique has been used to investigate the structure of irradiated L-valine derivatives, which could be applied to study the molecular structure of L-Valine, ethyl ester .

Chemical Reactions Analysis

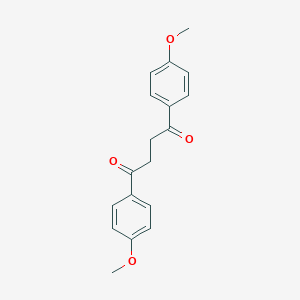

L-valine esters participate in various chemical reactions. For example, the asymmetric anionic polymerization of (S)-(-)-N-maleoyl-L-valine methyl ester with diethylzinc and chiral ligands leads to polymers with high specific rotations and threo-diisotactic structures . The ring-closing metathesis reaction is another example, which is a key step in the synthesis of a functionalized cyclohexene derivative from an L-serine-derived ester . These reactions highlight the reactivity of valine esters and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-valine esters can be deduced from their molecular structure and the reactions they undergo. The specific rotations and CD spectra indicate the optical activity of these compounds . The EPR spectra of irradiated valine esters provide information about the radicals formed and their electronic structure . The solubility, melting points, and reactivity of these esters can be influenced by the nature of the substituents on the valine backbone, as seen in the synthesis of N-benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Biokraftstoffproduktion

Ethyllevulinat, ein Derivat der Levulinsäure, kann als Biokraftstoff verwendet werden. Es kann bis zu 5 Gew.-% als mit Diesel mischbarer Biokraftstoff direkt in normalen Dieselmotoren verwendet werden . Diese Anwendung ist von Bedeutung, da sie eine erneuerbare und umweltfreundlichere Alternative zu herkömmlichen fossilen Brennstoffen bietet .

Kraftstoffzusatz

Ethyllevulinat hat das Potenzial als Kraftstoffzusatzstoff. Frühere Untersuchungen haben ergeben, dass die Verwendung von Ethyllevulinat als Kraftstoffzusatzstoff Schadstoffe und Umwelteinflüsse deutlich reduzieren kann . Das Potenzial von Ethyllevulinat als Kraftstoffzusatzstoff in Dieselmischungen hat in den letzten Jahren Interesse geweckt .

Medikamentenproduktion

Ethyllevulinat wurde zur Herstellung von Medikamenten wie Calciumlevulinat verwendet, das sowohl für Mineralstoffzusätze als auch für Tuberkulosevorbehandlungen eingesetzt wird . Dies unterstreicht die Vielseitigkeit der Verbindung und ihr Potenzial in der pharmazeutischen Industrie .

Produktion von Duft- und Aromastoffen

Ethyllevulinat wird auch als möglicher Ersatz für Valencen bei der Herstellung von Duftstoffen und fruchtigen, süßen und blumigen Aromen in Betracht gezogen . Dies eröffnet Möglichkeiten für seinen Einsatz in der Lebensmittel- und Getränkeindustrie sowie bei der Herstellung von Parfüms und anderen duftenden Produkten .

Chemischer Ausgangsstoff

Ethyllevulinat ist ein vielseitiger chemischer Ausgangsstoff mit zahlreichen potenziellen industriellen Anwendungen . Seine Struktur, die aus zwei hochfunktionalen Gruppen (Keto- und Carboxylgruppe) besteht, die eine große Bandbreite an möglichen Derivatisierungen zu chemischen Produkten mit Mehrwert ermöglichen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg

Zukünftige Richtungen

The use of L-Valine ethyl ester in the synthesis of new ibuprofen derivatives suggests potential applications in enhancing drug solubility and permeation . These derivatives have shown to have better solubility in aqueous solutions and a lower log P value compared to the parent acid . This could lead to faster and more complete permeation of the drug through the skin , suggesting potential future directions in transdermal drug delivery systems .

Wirkmechanismus

Ethyl L-valinate, also known as L-Valine, ethyl ester, is a chemical compound with the molecular formula C7H15NO2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIVJVAZDJHDJF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17431-03-7 | |

| Record name | L-Valine, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

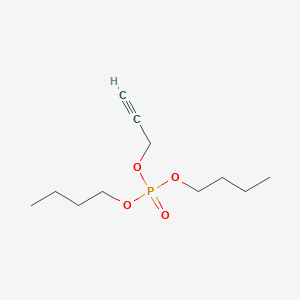

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

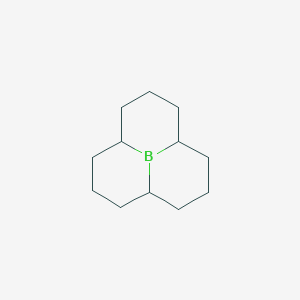

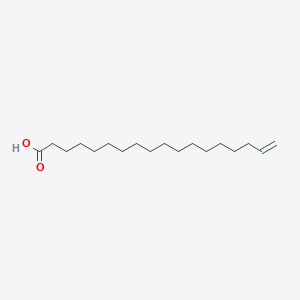

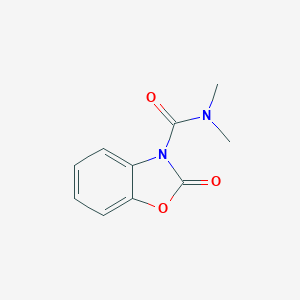

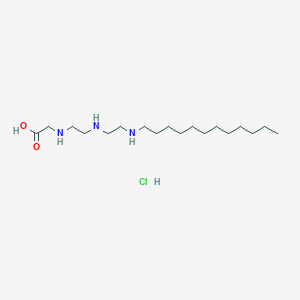

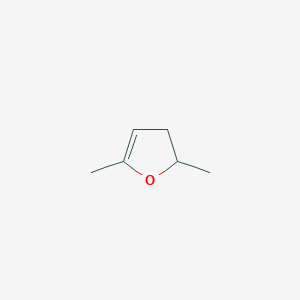

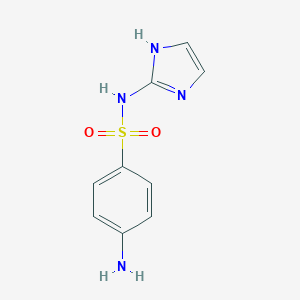

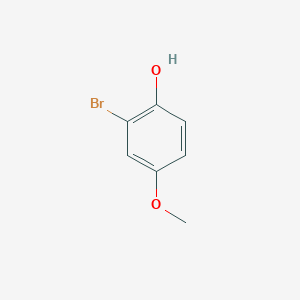

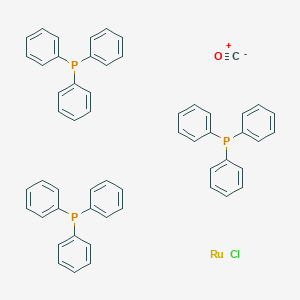

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.